2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide;hydrochloride
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Overview
Description
2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzazepine core followed by the introduction of the diethylamino and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Fumarate: Another compound with a benzazepine core, used in pharmaceutical applications .
Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate: A compound with a similar core structure, used in medicinal chemistry .
Uniqueness
What sets 2-(diethylamino)-N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)acetamide;hydrochloride apart is its specific functional groups, which confer unique chemical properties and potential applications. Its diethylamino and acetamide groups make it particularly versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.ClH/c1-3-23(4-2)14-20(24)21-17-12-11-16-10-9-15-7-5-6-8-18(15)22-19(16)13-17;/h5-8,11-13,22H,3-4,9-10,14H2,1-2H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZYJLQVZFGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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